molecular formula C17H23ClN4S2 B3329285 4-(4-Chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)thiazol-2-amine CAS No. 570407-42-0

4-(4-Chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)thiazol-2-amine

Cat. No.: B3329285
CAS No.: 570407-42-0
M. Wt: 383 g/mol
InChI Key: FQQOPZRSAIEOGH-UHFFFAOYSA-N
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Description

4-(4-Chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)thiazol-2-amine is a useful research compound. Its molecular formula is C17H23ClN4S2 and its molecular weight is 383 g/mol. The purity is usually 95%.
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Scientific Research Applications

Pesticidal Activities

Research on similar thiazole derivatives has shown significant potential in the field of pest control. For instance, a study conducted by Choi et al. (2015) investigated the pesticidal activities of various thiazole derivatives against mosquito larvae and phytopathogenic fungi. They found that certain thiazole compounds exhibited strong larvicidal and fungicidal activities, suggesting that thiazole derivatives, including 4-(4-Chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)thiazol-2-amine, could be effective in pest control applications (Choi et al., 2015).

Anticancer ActivitiesThiazole compounds have also been explored for their anticancer properties. Gomha et al. (2015) synthesized a series of thiazole derivatives and evaluated their anticancer activity against various cancer cell lines. They reported promising results, especially with phenyl- and thiophen-2-yl-substituted thiazole derivatives, indicating that similar compounds, such as 4-(4-Chlorothiophen-2-yl)-5

Anticancer Activities Continued

  • Thiazole derivatives have been extensively studied for their anticancer properties. In a study by Osmaniye et al. (2018), new benzothiazole acylhydrazones were synthesized and evaluated for their anticancer activity. These compounds showed cytotoxic activity against various cancer cell lines, suggesting that similar thiazole compounds, including this compound, could potentially have anticancer applications (Osmaniye et al., 2018).
  • Another study by Gomha et al. (2015) synthesized and tested arylazothiazoles and thiadiazoles for their anticancer activity. The results indicated that certain thiazole derivatives exhibited promising activity against colon and liver carcinoma cell lines (Gomha et al., 2015).
  • Research by Demirci and Demirbas (2019) focused on novel Mannich bases derived from phenylpiperazine, known for their anticancer activities. These compounds were evaluated against prostate cancer cell lines, with several exhibiting moderate cytotoxic activity (Demirci & Demirbas, 2019).

Properties

IUPAC Name

4-(4-chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23ClN4S2/c18-12-10-14(23-11-12)15-16(24-17(19)20-15)22-8-6-21(7-9-22)13-4-2-1-3-5-13/h10-11,13H,1-9H2,(H2,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQQOPZRSAIEOGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCN(CC2)C3=C(N=C(S3)N)C4=CC(=CS4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)thiazol-2-amine
Reactant of Route 2
4-(4-Chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)thiazol-2-amine
Reactant of Route 3
4-(4-Chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)thiazol-2-amine
Reactant of Route 4
Reactant of Route 4
4-(4-Chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)thiazol-2-amine
Reactant of Route 5
4-(4-Chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)thiazol-2-amine
Reactant of Route 6
4-(4-Chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)thiazol-2-amine

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